molecular formula C7H4ClF2IO B13112871 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene

1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene

Katalognummer: B13112871
Molekulargewicht: 304.46 g/mol
InChI-Schlüssel: UAOVJCHHLIVCBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene is an aromatic compound with a complex structure, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the chlorine, fluorine, iodine, and methoxy groups sequentially. The reaction conditions often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The halogen groups (chlorine, fluorine, iodine) can be reduced to form simpler benzene derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOCH3) in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nucleophilic substitution can produce derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple halogen atoms and the methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact mechanism can vary depending on the specific application and the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-2,3-difluoro-4-methoxybenzene
  • 1-Chloro-2,4-difluoro-5-methoxybenzene
  • 1-Bromo-2,5-difluoro-4-iodo-3-methoxybenzene

Uniqueness: 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene is unique due to its specific arrangement of substituents on the benzene ring, which can result in distinct chemical and physical properties compared to its analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C7H4ClF2IO

Molekulargewicht

304.46 g/mol

IUPAC-Name

1-chloro-2,5-difluoro-4-iodo-3-methoxybenzene

InChI

InChI=1S/C7H4ClF2IO/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3

InChI-Schlüssel

UAOVJCHHLIVCBZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1F)Cl)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.